molecular formula C7H14ClNO2 B12441638 Octahydropyrano[3,4-b][1,4]oxazine hydrochloride

Octahydropyrano[3,4-b][1,4]oxazine hydrochloride

Cat. No.: B12441638
M. Wt: 179.64 g/mol
InChI Key: PRYVULQXGABNLD-UHFFFAOYSA-N
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Description

Octahydropyrano[3,4-b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrano[3,4-b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps like purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Octahydropyrano[3,4-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Octahydropyrano[3,4-b][1,4]oxazine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition or receptor binding.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydropyrano[3,4-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Octahydropyrano[4,3-b][1,4]oxazine hydrochloride
  • Octahydropyrano[3,4-b][1,4]oxazine

Uniqueness

Octahydropyrano[3,4-b][1,4]oxazine hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]oxazine;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-3-9-5-7-6(1)8-2-4-10-7;/h6-8H,1-5H2;1H

InChI Key

PRYVULQXGABNLD-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1NCCO2.Cl

Origin of Product

United States

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